molecular formula C11H21BrO3S B12565102 (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide CAS No. 195453-95-3

(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide

Cat. No.: B12565102
CAS No.: 195453-95-3
M. Wt: 313.25 g/mol
InChI Key: NNVVARMGGUIWCC-UHFFFAOYSA-M
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Description

(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is a chemical compound with the molecular formula C11H21BrO3S It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a sulfanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide typically involves the reaction of 5-ethoxy-3,3-dimethyl-2,5-dioxopentanoic acid with dimethyl sulfide in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium bromide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfanium compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as an antimicrobial agent and its ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(methyl)sulfanium chloride
  • (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(ethyl)sulfanium iodide
  • (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfoxide

Uniqueness

(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide stands out due to its specific combination of functional groups and its bromide ion. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

195453-95-3

Molecular Formula

C11H21BrO3S

Molecular Weight

313.25 g/mol

IUPAC Name

(5-ethoxy-3,3-dimethyl-2,5-dioxopentyl)-dimethylsulfanium;bromide

InChI

InChI=1S/C11H21O3S.BrH/c1-6-14-10(13)7-11(2,3)9(12)8-15(4)5;/h6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

NNVVARMGGUIWCC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(C)(C)C(=O)C[S+](C)C.[Br-]

Origin of Product

United States

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